molecular formula C12H24N2O2 B8289803 Tert-butyl 6,7-dimethyl-1,4-diazepane-1-carboxylate

Tert-butyl 6,7-dimethyl-1,4-diazepane-1-carboxylate

Cat. No. B8289803
M. Wt: 228.33 g/mol
InChI Key: JOWSEEBPBXTYNC-UHFFFAOYSA-N
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Patent
US08362009B2

Procedure details

To a solution of 1-3 (3.3 g, 9.1 mmol) in ethyl acetate (45 mL) was added 20% palladium hydroxide on carbon (256 mg) and the reaction was stirred at room temperature under balloon pressure of hydrogen gas overnight. The reaction was filtered through celite and concentrated in vacuo to afford 1-4.
Name
1-3
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
256 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH:8]([CH3:9])[CH2:7][N:6](C(OCC2C=CC=CC=2)=O)[CH2:5][CH2:4][N:3]1[C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21].[H][H]>C(OCC)(=O)C.[OH-].[OH-].[Pd+2]>[CH3:9][CH:8]1[CH:2]([CH3:1])[N:3]([C:20]([O:22][C:23]([CH3:25])([CH3:24])[CH3:26])=[O:21])[CH2:4][CH2:5][NH:6][CH2:7]1 |f:3.4.5|

Inputs

Step One
Name
1-3
Quantity
3.3 g
Type
reactant
Smiles
CC1N(CCN(CC1C)C(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
256 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford 1-4

Outcomes

Product
Name
Type
Smiles
CC1CNCCN(C1C)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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